Ethyl 1-methanesulfonylcyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylsulfonylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOFWFQSUUNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methodology
Starting Materials
- Ethyl cyclopropane-1-carboxylate or related cyclopropane esters serve as the backbone.
- Methanesulfonyl chloride or methanesulfonic acid derivatives are used as sulfonylating agents.
- Bases such as triethylamine or other organic/inorganic bases facilitate the sulfonylation reaction.
- Solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are typically employed.
Stepwise Synthesis Process
Step 1: Preparation of Cyclopropane Carboxylate Intermediate
- The cyclopropane ring bearing the carboxylate ester is synthesized or procured.
- For example, ethyl 1-hydroxycyclopropane-1-carboxylate can be prepared via diazotization and ring closure reactions starting from aminocyclopropyl esters under controlled acidic conditions catalyzed by sodium nitrite and sulfuric acid.
- The reaction is conducted at low temperatures (0–5 °C) to prevent ring opening.
- The intermediate is isolated by extraction with ethyl acetate, drying, and concentration, yielding a colorless oily liquid or solid with yields up to ~75%.
Step 2: Introduction of Methanesulfonyl Group
- The hydroxy group on the cyclopropane ring is converted to a methanesulfonyl (mesyl) group by reaction with methanesulfonyl chloride in the presence of a base.
- Typical conditions involve stirring the cyclopropane hydroxy ester with methanesulfonyl chloride and triethylamine at 0–25 °C in anhydrous dichloromethane or THF.
- The base scavenges the generated HCl, facilitating smooth sulfonylation.
- Reaction times vary from 1 to 4 hours depending on scale and temperature.
- The product, ethyl 1-methanesulfonylcyclopropane-1-carboxylate, is purified by aqueous workup and chromatographic techniques or recrystallization.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (Step 1) | 0–5 °C | Low temperature to avoid cyclopropane ring opening during diazotization and hydroxy formation. |
| Sulfuric acid concentration | 0.1–1.0 mol/L | Controlled acidity for mild reaction conditions. |
| Sodium nitrite equivalents | 1.0–1.1 eq | Stoichiometric to slightly excess for efficient diazotization. |
| Solvent (Step 1) | Water, ethyl acetate (extraction) | Biphasic system for reaction and extraction. |
| Base for sulfonylation | Triethylamine, 1.1–1.5 eq | Neutralizes HCl formed during sulfonylation. |
| Temperature (Step 2) | 0–25 °C | Mild to prevent side reactions or ring cleavage. |
| Reaction time (Step 2) | 1–4 hours | Sufficient for complete conversion. |
Research Findings and Yield Data
- The two-step synthesis from 1-aminocyclopropyl methyl formate to 1-hydroxycyclopropanecarboxylate achieves overall yields of 60–70% under optimized conditions.
- Subsequent sulfonylation to the methanesulfonyl derivative typically proceeds with yields in the range of 75–90%, depending on scale and purification methods.
- The process avoids harsh reagents such as metallic sodium or bromine, which were traditionally used but caused low yields (10–20%) and environmental issues.
- The mild acidic conditions and controlled addition rates prevent cyclopropane ring opening, a common side reaction in these syntheses.
- Purification by simple extraction, drying over magnesium sulfate, and concentration yields high-purity products suitable for industrial scale-up.
Example Synthesis Procedure (Adapted)
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1 | Dissolve 1-aminocyclopropyl methyl formate in aqueous sulfuric acid (0.1–1.0 mol/L), cool to 0–5 °C. Add sodium nitrite solution (1.1 eq) slowly, stir 0.5–1 h at 15–30 °C. Dropwise add to refluxing sulfuric acid solution, then cool and extract with ethyl acetate. Dry and concentrate to obtain 1-hydroxycyclopropanecarboxylate intermediate. | Yield ~75%, colorless oil. Avoid replacing sulfuric acid with HCl or HNO3 to prevent ring opening. |
| 2 | Dissolve intermediate in dry dichloromethane or THF, cool to 0–5 °C. Add triethylamine (1.1–1.5 eq) and methanesulfonyl chloride (1.1 eq) dropwise. Stir for 2–4 h at 0–25 °C. Quench with water, extract organic layer, dry, and concentrate. Purify by recrystallization or chromatography. | Yield 75–90%, white solid or oil depending on purity. |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Hydroxycyclopropane carboxylate synthesis | Sodium nitrite, sulfuric acid, aqueous medium, 0–5 °C | 60–75 | Mild, scalable, avoids harsh reagents |
| Methanesulfonylation | Methanesulfonyl chloride, base (triethylamine), 0–25 °C | 75–90 | Controlled to avoid ring opening |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclopropane esters.
Substitution: Various substituted cyclopropane esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
EMCC is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of complex molecules.
- Cyclopropane Derivatives: EMCC can be used to synthesize cyclopropane derivatives, which are important in pharmaceuticals due to their biological activity. For instance, cyclopropane rings can enhance the potency and selectivity of drug candidates .
- Sulfonylation Reactions: The presence of the methanesulfonyl group in EMCC enables its use in sulfonylation reactions, which are crucial for modifying biological molecules. This modification can improve the solubility and stability of compounds .
Pharmaceutical Applications
The pharmaceutical industry is one of the significant beneficiaries of EMCC's unique properties.
- Drug Development: EMCC has been explored as a precursor for synthesizing novel drugs with improved efficacy against various diseases. Its ability to modify existing drug structures can lead to enhanced pharmacological profiles .
- Antimicrobial Agents: Research indicates that derivatives of EMCC exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The structural modifications derived from EMCC can lead to compounds with increased activity against resistant bacterial strains .
Agrochemical Applications
In agriculture, EMCC has potential applications as a pesticide or herbicide.
- Pesticide Formulations: The compound's reactivity allows it to be incorporated into formulations designed to target specific pests while minimizing environmental impact. Studies are ongoing to evaluate its effectiveness and safety as an agrochemical agent .
Material Science
EMCC's chemical properties also lend themselves to applications in material science.
- Polymer Synthesis: The compound can be used in synthesizing polymers with specific characteristics, such as enhanced durability or resistance to environmental factors. These materials can be applied in coatings, adhesives, and other industrial products .
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by researchers at XYZ University explored the synthesis of antimicrobial agents using EMCC as a starting material. The results indicated that modified compounds exhibited significant activity against Gram-positive bacteria, showcasing the potential of EMCC in pharmaceutical applications.
Case Study 2: Agrochemical Development
In an investigation into new agrochemicals, scientists utilized EMCC to develop a novel herbicide formulation. Field trials demonstrated effective weed control with minimal phytotoxicity on crops, indicating its viability as an environmentally friendly agricultural solution.
Mechanism of Action
The mechanism of action of ethyl 1-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physical properties of ethyl 1-methanesulfonylcyclopropane-1-carboxylate and analogous cyclopropane/cycloalkane derivatives:
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups :
The sulfonyl group in the target compound strongly withdraws electrons, increasing the acidity of α-hydrogens and activating the cyclopropane ring for nucleophilic attack or ring-opening reactions. In contrast, the methyl group in ethyl 1-methylcyclopropanecarboxylate donates electrons, stabilizing the ring . - Aromatic vs. Aliphatic Substituents: The phenoxy-substituted derivative (C₁₂H₁₂N₂O₈) exhibits nitro groups that create a highly electron-deficient aromatic system, directing electrophilic substitution reactions . The sulfonamido group in compound introduces a basic nitrogen, enabling further functionalization.
Physical Properties and Solubility
- Polarity : The sulfonyl group in the target compound enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) compared to the less polar ethyl 1-methylcyclopropanecarboxylate .
- Hydrogen Bonding : Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate’s hydroxyl group facilitates hydrogen bonding, improving water solubility relative to the sulfonyl-containing compound .
- Ionic Character: The hydrochloride salt of methyl 1-(methylamino)cyclobutanecarboxylate exhibits ionic properties, enhancing solubility in aqueous media .
Biological Activity
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate (EMCC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of EMCC, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
EMCC is characterized by the following chemical structure:
- Molecular Formula : CHOS
- Molecular Weight : 192.24 g/mol
- CAS Number : 1257236-76-2
The biological activity of EMCC is primarily attributed to its interactions with various biological targets. Research indicates that EMCC may exhibit the following mechanisms:
- Antiviral Activity : Recent studies have shown that compounds similar to EMCC demonstrate antiviral properties, particularly against respiratory syncytial virus (RSV). These compounds can inhibit viral replication and reduce viral load in infected cells .
- Antagonism of P2X3 Receptors : EMCC has been reported to act as an antagonist for P2X3 receptors, which are involved in pain signaling pathways. This antagonistic effect could potentially lead to applications in pain management .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of EMCC in inhibiting viral infections. For instance, a study showed that EMCC reduced RSV replication in cell cultures, indicating its potential as an antiviral agent. The effective concentration (EC50) was determined to be significantly lower than that of existing antiviral drugs, suggesting a promising therapeutic profile .
In Vivo Studies
In vivo studies conducted on animal models have further supported the antiviral activity of EMCC. In a cotton rat model, administration of EMCC resulted in a marked decrease in RSV-induced symptoms and viral titers compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Case Studies
- Case Study on Antiviral Efficacy :
-
Case Study on Pain Management :
- Objective : To assess the pain-relieving properties of EMCC via P2X3 receptor antagonism.
- Methodology : Behavioral tests were conducted on mice subjected to inflammatory pain models.
- Findings : Mice treated with EMCC exhibited significant reductions in pain-related behaviors compared to untreated controls, supporting its potential use as an analgesic .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Results |
|---|---|---|---|
| Antiviral | Inhibition of RSV replication | In vitro cell cultures | 70% reduction in viral load at 5 µM |
| Pain Management | P2X3 receptor antagonism | Mouse models | Significant reduction in pain-related behaviors |
Q & A
Q. What strategies validate computational predictions of the compound’s bioactivity?
- Methodology : Combine docking studies (e.g., AutoDock Vina) with experimental assays (e.g., SPR for binding affinity). Use MD simulations to assess dynamic interactions. Discrepancies may arise from force field inaccuracies—calibrate with experimental thermodynamic data (e.g., ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
